

Application Notes and Protocols: 6-Chloro-2,2-dimethylhexanenitrile

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Compound of Interest		
Compound Name:	6-Chloro-2,2-dimethylhexanenitrile	
Cat. No.:	B3053405	Get Quote

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Introduction

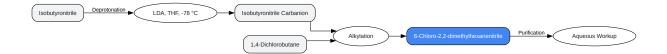
6-Chloro-2,2-dimethylhexanenitrile is a bifunctional organic molecule containing both a nitrile group and a terminal chloroalkane. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a gem-dimethyl substituted, cyano-containing alkyl chain. Its structure allows for a variety of subsequent chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. The presence of the chlorine atom provides a handle for nucleophilic substitution or organometallic coupling reactions, while the nitrile group can be hydrolyzed, reduced, or otherwise transformed into a range of other functionalities.

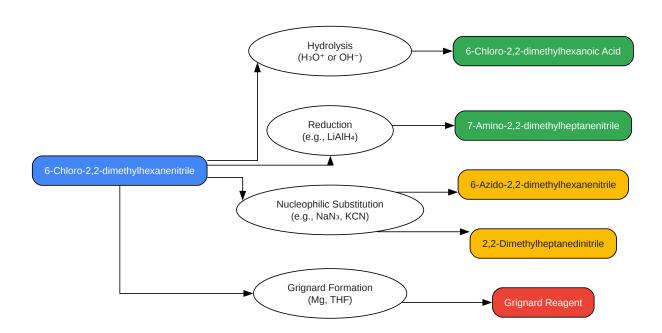
Synthesis of 6-Chloro-2,2-dimethylhexanenitrile

A plausible and efficient method for the synthesis of **6-Chloro-2,2-dimethylhexanenitrile** is the alkylation of isobutyronitrile with a suitable four-carbon electrophile. **1,4-dichlorobutane** serves as a practical and commercially available starting material for this purpose. The reaction proceeds via the deprotonation of the α -carbon of isobutyronitrile using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), followed by nucleophilic attack of the resulting carbanion on one of the electrophilic carbons of **1,4-dichlorobutane**.

Synthetic Workflow







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